molecular formula C8H10BrNO B7809870 4-Bromo-3-ethoxyaniline

4-Bromo-3-ethoxyaniline

Cat. No.: B7809870
M. Wt: 216.07 g/mol
InChI Key: QQAPQSYFPIYHGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-ethoxyaniline is an organic compound with the molecular formula C8H10BrNO. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the fourth position and an ethoxy group at the third position. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-3-ethoxyaniline can be synthesized through several methods. One common method involves the bromination of 3-ethoxyaniline. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is carried out at a controlled temperature to ensure selective bromination at the fourth position.

Another method involves the ethoxylation of 4-bromoaniline. This reaction uses ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate or sodium hydride. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and ethoxylation reactions. The processes are optimized for high yield and purity, using efficient catalysts and reaction conditions. The product is then purified through recrystallization or distillation to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-ethoxyaniline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide are used in polar aprotic solvents such as DMF or DMSO.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

Major Products

    Nucleophilic Substitution: Products include substituted anilines, thiophenols, or alkoxybenzenes.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include primary amines.

Scientific Research Applications

Chemistry

4-Bromo-3-ethoxyaniline serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for multiple chemical transformations, making it valuable in synthetic chemistry.

Biology

In biological research, this compound is used to study enzyme interactions and protein-ligand dynamics. Its ability to inhibit specific enzymes makes it a subject of interest in biochemical assays aimed at understanding enzyme kinetics and mechanisms.

Medicine

The compound is being investigated for its potential therapeutic properties. It acts as a precursor in drug development, particularly for anticancer agents due to its ability to induce apoptosis in malignant cells .

Research indicates that compounds similar to this compound exhibit significant antitumor activity . For example, studies have shown that brominated anilines can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This structural feature may enhance affinity for tubulin, promoting apoptosis in malignant cells.

Table 1: Antitumor Activity Comparison

CompoundIC50 (μM)Cell Line
This compoundTBDMCF-7 (breast cancer)
Combretastatin A-40.031MDA-MB-231 (breast cancer)
3-Chloro-β-lactam0.017Hs578T (triple-negative breast cancer)

Study on Antiproliferative Effects

A study examined the antiproliferative effects of various substituted anilines, including 4-bromo derivatives. Results indicated that introducing bromine significantly enhanced the compounds' ability to inhibit cell growth in vitro, particularly in breast cancer cell lines.

Structure-Activity Relationship (SAR) Studies

SAR studies have revealed how modifications to the aniline structure influence biological activity. For instance, replacing the ethoxy group with other substituents resulted in varied effects on biological potency, underscoring the importance of specific functional groups for optimal activity.

Potential Therapeutic Applications

Given its biological activities, this compound may have potential applications as:

  • Anticancer Agent : Due to its ability to induce apoptosis and inhibit cell proliferation.
  • Chemical Building Block : In the synthesis of more complex pharmaceuticals or materials with desirable properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3-ethoxyaniline depends on its application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The bromine and ethoxy groups can interact with specific amino acid residues in the enzyme, leading to inhibition.

Comparison with Similar Compounds

4-Bromo-3-ethoxyaniline can be compared with other substituted anilines such as:

    4-Bromoaniline: Lacks the ethoxy group, making it less versatile in certain chemical reactions.

    3-Ethoxyaniline: Lacks the bromine atom, affecting its reactivity in nucleophilic substitution reactions.

    4-Chloro-3-ethoxyaniline: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of bromine and ethoxy substituents, which provide distinct reactivity and make it a valuable intermediate in organic synthesis.

Biological Activity

4-Bromo-3-ethoxyaniline is an organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article will delve into the synthesis, biological interactions, and pharmacological implications of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H10BrNOC_8H_{10}BrNO and a molecular weight of approximately 216.08 g/mol. The compound features a bromine atom at the para position relative to the aniline nitrogen, and an ethoxy group at the meta position, which significantly influences its chemical reactivity and biological activity.

Key Features:

  • Molecular Formula: C8H10BrNOC_8H_{10}BrNO
  • Molecular Weight: 216.08 g/mol
  • Functional Groups: Bromine (Br), Ethoxy (–O–C₂H₅)

Synthesis

The synthesis of this compound typically involves several steps:

  • Bromination of Aniline: The starting material, aniline, is brominated to introduce the bromine substituent.
  • Ethoxylation: The brominated aniline undergoes ethoxylation to introduce the ethoxy group.

This method allows for high purity levels suitable for laboratory applications and further modifications to create derivatives with tailored properties for specific applications .

Antimicrobial Properties

Recent studies indicate that this compound exhibits promising antimicrobial activity. In vitro evaluations have shown that derivatives synthesized from this compound demonstrate varying levels of inhibition against several bacterial strains, including:

Bacterial StrainInhibition Percentage
Escherichia coliModerate
Klebsiella pneumoniaeModerate
Acinetobacter baumanniiHigh (94.5%)
Pseudomonas aeruginosaModerate
Staphylococcus aureusLow to Moderate

The compound's effectiveness against Acinetobacter baumannii is particularly noteworthy, suggesting its potential as a lead compound in developing new antimicrobial agents .

The mechanism through which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways. The presence of the bromine atom enhances lipophilicity, potentially improving membrane permeability and facilitating cellular uptake .

Case Studies

  • Study on Antimicrobial Derivatives:
    A study synthesized various urea derivatives from this compound and evaluated their antimicrobial properties. The results indicated that certain derivatives exhibited significant growth inhibition against resistant strains of bacteria, highlighting the compound's versatility in drug design .
  • Synthesis of Anilinoquinolinecarboxamides:
    Another research effort utilized this compound as a precursor in synthesizing anilinoquinolinecarboxamides, which are potential inhibitors of CSF-1R kinase—a target in cancer therapy . This demonstrates the compound's applicability beyond antimicrobial activity.

Properties

IUPAC Name

4-bromo-3-ethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-2-11-8-5-6(10)3-4-7(8)9/h3-5H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAPQSYFPIYHGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101310596
Record name 4-Bromo-3-ethoxybenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101310596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125756-95-8
Record name 4-Bromo-3-ethoxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125756-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-ethoxybenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101310596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3-ethoxyaniline
Reactant of Route 2
Reactant of Route 2
4-Bromo-3-ethoxyaniline
Reactant of Route 3
Reactant of Route 3
4-Bromo-3-ethoxyaniline
Reactant of Route 4
Reactant of Route 4
4-Bromo-3-ethoxyaniline
Reactant of Route 5
Reactant of Route 5
4-Bromo-3-ethoxyaniline
Reactant of Route 6
Reactant of Route 6
4-Bromo-3-ethoxyaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.